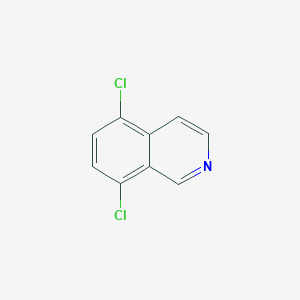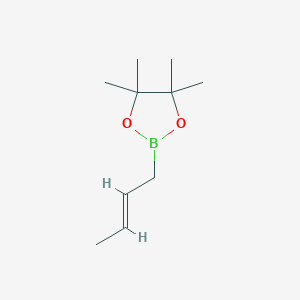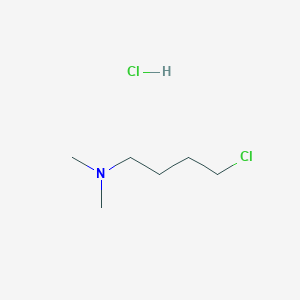
5,8-Dichloroisoquinoline
説明
5,8-Dichloroisoquinoline is a chemical compound with the molecular formula C9H5Cl2N . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of 5,8-Dichloroisoquinoline involves the reaction of isoquinoline with trichloroisocyanuric acid in concentrated sulfuric acid . The reaction is carried out at 0-10°C and is followed by GC-MS . After 24 hours, the reaction mixture is poured onto crushed ice, and the precipitate is filtered .Molecular Structure Analysis
The molecular structure of 5,8-Dichloroisoquinoline is represented by the linear formula C9H5Cl2N . The InChI code for this compound is 1S/C9H5Cl2N/c10-8-1-2-9(11)7-5-12-4-3-6(7)8/h1-5H .Physical And Chemical Properties Analysis
5,8-Dichloroisoquinoline is a solid substance at room temperature . It has a molecular weight of 198.05 .科学的研究の応用
1. Anti-Cancer Properties and Chemotherapy Enhancement
Research indicates that compounds related to 5,8-Dichloroisoquinoline, such as Chloroquine (CQ) and Hydroxychloroquine (HCQ), show promise in cancer treatment. These drugs, initially used as antimalarial agents, have been found to sensitize tumor cells to various conventional anti-cancer treatments. They exert effects not only on cancer cells but also on the tumor microenvironment, influencing cancer-associated fibroblasts and the immune system. This suggests that these compounds, especially in combination with other treatments, may have significant anti-cancer potential (Verbaanderd et al., 2017).
2. Impact on Viral Infections
Chloroquine has been found to have direct antiviral effects, inhibiting the replication of several viruses including flaviviruses, retroviruses, and coronaviruses. Its efficacy against HIV and potential utility against other viral diseases such as severe acute respiratory syndrome (SARS) has been noted. Chloroquine also possesses immunomodulatory effects, which could be beneficial in managing the inflammatory complications of viral diseases (Savarino et al., 2003).
3. Application in Electrochemical Sensing
Electrochemical sensors for detecting 4-Aminoquinoline drugs, including compounds related to 5,8-Dichloroisoquinoline, have been developed for use in various biological and environmental samples. These sensors are important for monitoring the presence and concentration of these drugs due to their potential toxic side effects on the retina and retinal pigment epithelium. The development and application of these sensors highlight the ongoing need to monitor and manage the use of such compounds (Matrouf et al., 2022).
4. Genotoxicity Studies and Protective Role of Antioxidants
Research on the genotoxic effects of Chloroquine, a related 4-aminoquinoline drug, has been conducted in rat liver cells. The study demonstrated that Chloroquine induced DNA strand breaks and oxidation of bases, implicating the involvement of reactive oxygen species (ROS). However, treatment with antioxidants like N-acetylcysteine, deferoxamine, vitamin C, quercetin, and kolaviron showed significant protective effects against Chloroquine-induced DNA damage. This study sheds light on the possible genotoxicity of related compounds and the potential protective role of antioxidants (Farombi, 2006).
Safety and Hazards
作用機序
Target of Action
The primary targets of 5,8-Dichloroisoquinoline are currently unknown . This compound belongs to the class of organic compounds known as isoquinolines and derivatives . These are aromatic polycyclic compounds containing an isoquinoline moiety, which consists of a benzene ring fused to a pyridine ring .
Mode of Action
As an isoquinoline derivative, it may interact with various biological targets and induce changes in cellular processes .
Pharmacokinetics
It is suggested that the compound has high gastrointestinal absorption and is bbb permeant .
Result of Action
The molecular and cellular effects of 5,8-Dichloroisoquinoline’s action are currently unknown
Action Environment
It is known that the compound should be stored in a dry room temperature environment .
特性
IUPAC Name |
5,8-dichloroisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2N/c10-8-1-2-9(11)7-5-12-4-3-6(7)8/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIYJUWWLNPMRCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=NC=CC2=C1Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00990513 | |
| Record name | 5,8-Dichloroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00990513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,8-Dichloroisoquinoline | |
CAS RN |
73075-59-9, 703-32-2 | |
| Record name | 5,8-Dichloroisoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73075-59-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,8-Dichloroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00990513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(4-Chlorophenyl)-3-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B3037998.png)
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-furylmethyl)acetamide](/img/structure/B3037999.png)
![2-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-(4-methylphenyl)-1,4-dihydro-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B3038000.png)

![4-chloro-N-[2-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]benzenesulfonamide](/img/structure/B3038003.png)
![[(Z)-[2-(2,4-Dinitrophenyl)cyclohexylidene]amino] 4-chlorobenzenesulfonate](/img/structure/B3038004.png)
![(E)-3-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-1-(4-methylphenyl)prop-2-en-1-one](/img/structure/B3038005.png)
![2-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)thieno[2,3-b]quinoline](/img/structure/B3038010.png)
![3-[2-(4-chlorophenyl)-2-oxoethyl]-2-benzofuran-1(3H)-one](/img/structure/B3038012.png)



